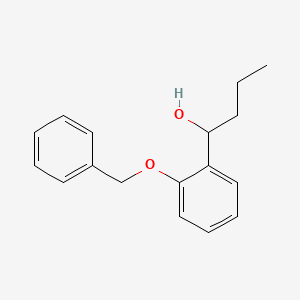

1-(2-(Benzyloxy)phenyl)-1-butanol

Description

1-(2-(Benzyloxy)phenyl)-1-butanol is a secondary alcohol characterized by a butanol chain attached to a phenyl ring substituted with a benzyloxy group at the ortho position (2-position). Its molecular formula is C₁₇H₂₀O₂, with a molecular weight of 256.34 g/mol. The benzyloxy group (OCH₂C₆H₅) imparts significant steric bulk and hydrophobic character, while the primary alcohol moiety enables typical alcohol reactivity, such as oxidation and esterification.

Below, we systematically compare it with structurally and functionally related compounds.

Properties

CAS No. |

71289-85-5 |

|---|---|

Molecular Formula |

C17H20O2 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

1-(2-phenylmethoxyphenyl)butan-1-ol |

InChI |

InChI=1S/C17H20O2/c1-2-8-16(18)15-11-6-7-12-17(15)19-13-14-9-4-3-5-10-14/h3-7,9-12,16,18H,2,8,13H2,1H3 |

InChI Key |

YIKBWUJJIALZCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=CC=C1OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)phenyl)-1-butanol typically involves the reaction of 2-(benzyloxy)benzaldehyde with butylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzyloxy)phenyl)-1-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products:

Oxidation: Formation of 1-(2-(benzyloxy)phenyl)butanone.

Reduction: Formation of 1-(2-(benzyloxy)phenyl)butane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 1-(2-(benzyloxy)phenyl)-1-butanol exhibits potential anticancer properties. In studies involving various cancer cell lines, the compound demonstrated cytotoxic effects, suggesting its role as a lead compound in the development of new anticancer agents. For instance, a study highlighted its effectiveness against breast cancer cells, where it induced apoptosis through the activation of specific signaling pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This suggests potential therapeutic applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as alkylation and acylation. Its benzyloxy group allows for further functionalization, making it a versatile building block in synthetic organic chemistry .

Cycloaromatization Protocols

The compound has been incorporated into cycloaromatization protocols that facilitate the formation of polysubstituted aromatic compounds. These reactions are significant for developing pharmaceuticals and agrochemicals, where complex aromatic structures are often required .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its potential use in polymer chemistry. Its ability to act as a monomer or additive in polymer formulations may enhance the mechanical properties and thermal stability of the resulting materials. Research is ongoing to evaluate its effectiveness in producing high-performance polymers .

Case Studies

Mechanism of Action

The mechanism by which 1-(2-(Benzyloxy)phenyl)-1-butanol exerts its effects involves interactions with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, modulating their activity. The phenyl ring and butanol chain contribute to the compound’s overall bioactivity and stability.

Comparison with Similar Compounds

Key Differences :

- Electronic Effects : The benzyloxy group in the target compound is electron-donating via resonance, whereas bromo and fluoro substituents in 1-(2-bromo-6-fluorophenyl)butan-1-ol are electron-withdrawing, altering electrophilic substitution reactivity .

Functional Group Variations

Alcohols, ketones, and ethers with benzyloxy or related groups exhibit divergent reactivity:

Notable Contrasts:

- Oxidation Potential: The primary alcohol in the target compound is more readily oxidized to a ketone than secondary alcohols (e.g., cyclohexanol derivatives) .

- Protective Group Utility: The benzyloxy group can be cleaved via hydrogenolysis, a feature shared with other benzyl ethers but absent in halogenated analogues .

Physicochemical Properties

Insights :

- Hydrophobicity : The benzyloxy group increases hydrophobicity (higher LogP) compared to halogenated analogues, reducing water solubility .

- Thermal Stability : Nitro-substituted benzyloxy compounds (e.g., 1-(Benzyloxy)-2-nitrobenzene ) exhibit higher melting points due to stronger intermolecular forces .

Q & A

Q. What are effective synthetic routes for 1-(2-(Benzyloxy)phenyl)-1-butanol?

- Methodological Answer : A viable approach involves protecting group strategies for the phenolic hydroxyl group. For example, benzylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can introduce the benzyloxy group at the 2-position of the phenyl ring. Subsequent coupling of the functionalized phenyl ring with 1-butanol derivatives via Grignard reactions or nucleophilic substitution could yield the target compound. Chromatographic purification (e.g., flash column chromatography with ethyl acetate/hexane gradients) is critical for isolating high-purity products .

Q. How can the compound’s purity and structure be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the benzyloxy group (δ ~4.9–5.1 ppm for OCH₂Ph) and the butanol chain.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight determination.

- X-ray Crystallography : For crystalline derivatives, SHELXL-based refinement (using programs like Olex2 or SHELXTL) can resolve stereochemical ambiguities .

Q. What solvents and conditions stabilize this compound during storage?

- Methodological Answer : Store the compound in anhydrous, oxygen-free environments (e.g., under argon in amber vials) at −20°C to prevent oxidation or hydrolysis. Avoid protic solvents (e.g., water, methanol) that may cleave the benzyl ether. Use non-polar solvents like hexane or dichloromethane for long-term storage .

Advanced Research Questions

Q. How does the benzyloxy group’s position on the phenyl ring influence regioselectivity in downstream reactions?

- Methodological Answer : The ortho-substituted benzyloxy group (2-position) creates steric hindrance, affecting reaction pathways. For example, in electrophilic aromatic substitution, the benzyloxy group’s electron-donating nature directs incoming electrophiles to the para position. Comparative studies with meta- or para-substituted analogs (e.g., 1-[4-(Benzyloxy)phenyl]-1-butanol) can reveal positional effects on reactivity and product distribution .

Q. What computational methods predict the compound’s conformational stability and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecule’s geometry using B3LYP/6-31G(d) to assess rotational barriers in the butanol chain.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 isoforms). The benzyloxy group’s hydrophobic interactions may dominate binding affinities .

Q. How can enantiomeric resolution be achieved for the chiral 1-butanol center?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol gradients to separate enantiomers.

- Kinetic Resolution : Employ lipase-catalyzed acylations (e.g., Candida antarctica lipase B) to selectively esterify one enantiomer. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. What spectroscopic techniques differentiate between tautomeric or rotameric forms?

- Methodological Answer :

- Variable-Temperature NMR : Analyze chemical shift changes (e.g., for hydroxyl protons) to detect tautomerism.

- 2D NOESY : Identify spatial proximity between the benzyloxy group and the butanol chain to confirm rotamer preferences .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.